Methyl 3-((4-(thiazol-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[4-(1,3-thiazol-2-ylcarbamoyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S3/c1-23-14(20)12-11(4-8-24-12)26(21,22)18-6-2-10(3-7-18)13(19)17-15-16-5-9-25-15/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSACLVKRSTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((4-(thiazol-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. Its molecular formula is , and it has a molecular weight of 415.5 g/mol. This compound is characterized by the presence of a thiophene ring, a thiazole moiety, and a piperidine structure, which contribute to its pharmacological properties.
Chemical Structure
The IUPAC name for this compound is methyl 3-[4-(1,3-thiazol-2-ylcarbamoyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole and thiophene rings have shown promising antimicrobial properties. Studies have reported that derivatives of these compounds can inhibit the growth of bacteria and fungi effectively.
- Anticancer Properties : Certain thiazole-containing compounds have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways, including the regulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into their pharmacological potential:
Safety Profile
Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses, but comprehensive toxicological evaluations are required to confirm its safety for clinical use.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 3-((4-(thiazol-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate exhibit promising antimicrobial properties. Studies have shown that derivatives containing thiazole and sulfonamide functionalities can effectively inhibit the growth of various bacteria and fungi. For instance, a study highlighted that thiazole-based compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in human monocytic cells. This suggests its potential use as an adjunct therapy in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Antitumor Activity
Recent investigations into the antitumor properties of similar compounds have shown that they can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways through the modulation of specific signaling molecules like NF-kB . This positions this compound as a candidate for further development in cancer therapies.
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound). The results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In a separate study focusing on anti-inflammatory mechanisms, researchers utilized human THP-1 monocytes to assess the impact of this compound on cytokine release. The findings demonstrated a marked reduction in TNF-alpha and IL-6 levels upon treatment with this compound, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. Basic
- NMR : H and C NMR identify substituent positions on thiophene, piperidine, and thiazole. For example, the thiophene carboxylate methyl group appears as a singlet at ~3.8 ppm in H NMR .
- IR : Confirms carbonyl (1700–1750 cm) and sulfonamide (1320–1360 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: calc. 434.08) .
Ambiguities : Overlapping signals in NMR are resolved using 2D techniques (COSY, HSQC) or deuteration studies .
How can reaction conditions be optimized for regioselective sulfonation of the thiophene ring?
Advanced
Regioselectivity at the 3-position is controlled by:
- Temperature : Lower temperatures (0–5°C) favor sulfonation over side reactions .
- Catalysts : Use of Lewis acids (e.g., AlCl) directs electrophilic substitution .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .
| Condition | Optimal Parameter | Outcome (Regioselectivity) | Reference |
|---|---|---|---|
| Temperature | 0–5°C | >90% 3-sulfonation | |
| Catalyst | AlCl | 85% yield | |
| Solvent | DMF | Reduced byproduct formation |
What structure-activity relationships (SAR) govern the biological activity of this compound?
Advanced
Key SAR insights:
- Thiazole moiety : Essential for binding to bacterial enoyl-ACP reductase (FabI), with electron-withdrawing groups enhancing inhibition .
- Piperidine sulfonamide : Modulates solubility and membrane permeability; N-methylation reduces cytotoxicity .
- Thiophene carboxylate : Esterification improves metabolic stability compared to free acids .
| Substituent | Modification | Biological Impact | Reference |
|---|---|---|---|
| Thiazole (C2) | Nitro group | ↑ Antibacterial activity | |
| Piperidine (N-linked) | Methylation | ↓ Cytotoxicity | |
| Thiophene (C3) | Ester → Acid | ↓ Plasma stability |
How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural confirmation?
Advanced
Contradictions arise from dynamic processes (e.g., rotamerism in sulfonamides). Strategies include:
- Variable Temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and coupling constants .
- Isotopic Labeling : H or C labels isolate specific signals .
What methodologies are used to study interactions between this compound and enzyme targets?
Q. Advanced
- Enzyme Kinetics : Michaelis-Menten assays quantify inhibition constants (). For FabI, IC values are measured using NADH depletion assays .
- Surface Plasmon Resonance (SPR) : Determines binding affinity () by immobilizing the enzyme on a sensor chip .
- X-ray Crystallography : Resolves binding modes (e.g., piperidine-thiazole interaction with FabI’s hydrophobic pocket) .
How does pH influence the stability of the sulfonamide group in aqueous solutions?
Advanced
The sulfonamide group hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions. Stability is assessed via:
- HPLC Monitoring : Track degradation products over time (e.g., t = 24 hrs at pH 7.4) .
- Buffered Solutions : Use phosphate (pH 7.4) or acetate (pH 5.0) buffers to simulate physiological conditions .
What strategies improve regioselectivity in thiophene functionalization during synthesis?
Q. Advanced
- Directed ortho-Metalation : Use directing groups (e.g., trimethylsilyl) to control sulfonation/carboxylation sites .
- Protecting Groups : Temporarily block reactive positions (e.g., 5-methyl thiophene) .
- Microwave-Assisted Synthesis : Enhances selectivity by reducing reaction time .
How can contradictory bioactivity data across cell lines be systematically addressed?
Q. Advanced
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
- Cell Viability Assays : Use MTT/WST-1 to rule off-target cytotoxicity .
- Proteomic Profiling : Identify differential protein expression (e.g., via LC-MS/MS) to explain variability .
What computational tools predict binding modes of this compound with kinase targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide models interactions (e.g., thiazole with ATP-binding pockets) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with catalytic lysine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
